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Compound of Interest

Compound Name: Anacyclin

Cat. No.: B1239620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Anacyclin and other prominent N-

alkylamides, including Pellitorine and Spilanthol. The information is intended to support

research and development efforts by offering a structured overview of their chemical properties,

biological activities, and mechanisms of action, supported by available experimental data.

Introduction to N-Alkylamides
N-alkylamides are a class of naturally occurring bioactive compounds found in various plant

species. They are characterized by a fatty acid chain linked to an amine via an amide bond.

These compounds are known for their diverse pharmacological effects, including

immunomodulatory, anti-inflammatory, analgesic, and insecticidal properties. This guide

focuses on a comparative analysis of Anacyclin, Pellitorine, and Spilanthol, three N-

alkylamides of significant scientific interest.

Chemical Structures
The chemical structures of Anacyclin, Pellitorine, and Spilanthol are presented below.
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Compound
Chemical
Structure

IUPAC Name
Molecular
Formula

Molar Mass

Anacyclin

(2E,4E)-N-(2-

methylpropyl)tetr

adeca-2,4-dien-

8,10-

diynamide[1]

C₁₈H₂₅NO 271.4 g/mol [1]

Pellitorine

(2E,4E)-N-(2-

methylpropyl)dec

a-2,4-

dienamide[2]

C₁₄H₂₅NO 223.36 g/mol

Spilanthol

(2E,6Z,8E)-N-(2-

methylpropyl)dec

a-2,6,8-

trienamide

C₁₄H₂₃NO 221.34 g/mol [3]

Comparative Biological Activity
This section provides a comparative summary of the known biological activities of Anacyclin,

Pellitorine, and Spilanthol, with quantitative data where available.

Anti-inflammatory Activity
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Compound Assay
Target/Mechan
ism

Quantitative
Data (IC₅₀)

Reference

Anacyclin
Data Not

Available

Data Not

Available

Data Not

Available
-

Pellitorine

Inhibition of

HMGB1-induced

TNF-α and IL-6

production in

HUVECs

HMGB1

signaling

pathway

Not explicitly an

IC₅₀, but effective

at 10 and 20 µM

[4]

Spilanthol

Inhibition of LPS-

induced NO

production in

RAW 264.7

macrophages

Inhibition of

iNOS

expression,

inactivation of

NF-κB

Effective at 90

µM and 180 µM
[5]

Spilanthol

Inhibition of LPS-

induced IL-1β,

IL-6, and TNF-α

production

Inactivation of

NF-κB

Dose-dependent

reduction
[6]

Analgesic Activity
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Compound Assay
Target/Mechan
ism

Quantitative
Data

Reference

Anacyclin
Data Not

Available

Data Not

Available

Data Not

Available
-

Pellitorine

Capsaicin-

evoked Ca²⁺

uptake in

TRPV1-

expressing cells

TRPV1

Antagonist

IC₅₀ = 154 µg/mL

(0.69 mM)
[2][3]

Spilanthol
Formalin test in

mice (extract)

Interaction with

cannabinoid and

TRPV1 channels

suggested

Data on extract,

not isolated

compound

[2]

Cytotoxic Activity
Compound Cell Line Cancer Type

Quantitative
Data (IC₅₀)

Reference

Anacyclin
Data Not

Available

Data Not

Available

Data Not

Available
-

Pellitorine HL-60

Human

Promyelocytic

Leukemia

13.0 µg/mL [4][7][8]

MCF-7
Human Breast

Adenocarcinoma
1.8 µg/mL [4][7][8]

Spilanthol MCF-7
Human Breast

Adenocarcinoma

37.1 ± 1.1 µg/mL

(48h)
[5]

Insecticidal Activity
| Compound | Organism | Quantitative Data (LC₅₀) | Reference | |---|---|---|---|---| | Anacyclin |

Data Not Available | Data Not Available | - | | Pellitorine | Aedes aegypti larvae | 0.92 ppm (48h)
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|[9] | | | Culex pipiens pallens larvae | 0.86 ppm (48h) |[9] | | | Plutella xylostella larvae | 0.046

mg/mL (48h) | | | Spilanthol | Plutella xylostella larvae | 1.49 g/L |[10][11][12] |

Mechanisms of Action & Signaling Pathways
Anacyclin
The specific signaling pathways modulated by Anacyclin have not been extensively elucidated

in the currently available literature.

Pellitorine: Inhibition of the HMGB1 Signaling Pathway
Pellitorine exerts its anti-inflammatory effects by inhibiting the High Mobility Group Box 1

(HMGB1) signaling pathway. HMGB1 is a late-phase mediator of inflammation. Pellitorine has

been shown to suppress the release of HMGB1 and inhibit its-mediated inflammatory

responses.[2] This includes the reduced production of pro-inflammatory cytokines such as

TNF-α and IL-6, and the inhibition of NF-κB and ERK1/2 activation.[4]
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Pellitorine's inhibition of the HMGB1 signaling pathway.
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Spilanthol: Modulation of Inflammatory Transcription
Factors
Spilanthol exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO)

through the reduced expression of inducible nitric oxide synthase (iNOS) in macrophages.[7]

This is achieved by inhibiting the activation of several key transcription factors, most notably

NF-κB, but also ATF4, FOXO1, IRF1, ETS1, and AP-1.[7] By preventing the activation of these

transcription factors, Spilanthol effectively downregulates the expression of pro-inflammatory

genes.
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Spilanthol's inhibition of inflammatory transcription factors.
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Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

comparison of these N-alkylamides.

Anti-inflammatory Activity: Nitric Oxide (NO) Production
Assay in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide,

a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Start Seed RAW 264.7 cells
in 96-well plate

Pre-treat cells with
test compound

Stimulate with LPS
(e.g., 1 µg/mL) Incubate for 24 hours Collect supernatant Perform Griess Reaction Measure absorbance

at 540 nm
Calculate % inhibition

and IC₅₀
End

Click to download full resolution via product page

Workflow for the Nitric Oxide Production Assay.

Detailed Protocol:

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with

10% FBS and antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵

cells/mL and allowed to adhere overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the test compound (e.g., Anacyclin, Pellitorine, or Spilanthol).

Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1

µg/mL) to induce an inflammatory response.

Incubation: The plates are incubated for 24 hours.
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Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant

is determined using the Griess reagent. This involves mixing the supernatant with the Griess

reagent and measuring the absorbance at 540 nm.

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite.

The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the

IC₅₀ value is determined.

Analgesic Activity: Formalin-Induced Paw Licking Test
in Mice
Objective: To evaluate the analgesic potential of a test compound by observing its effect on the

nociceptive behavior induced by a subcutaneous injection of formalin.

Workflow:

Start Acclimatize mice to
observation chamber

Administer test compound
(e.g., i.p. or p.o.)

Inject formalin (e.g., 5%)
into hind paw

Observe and record
licking time (Phase I:

0-5 min)

Observe and record
licking time (Phase II:

15-30 min)

Analyze licking duration
for both phases End

Click to download full resolution via product page

Workflow for the Formalin-Induced Paw Licking Test.

Detailed Protocol:

Animal Acclimatization: Mice are placed in individual observation chambers for a period of

acclimatization.

Compound Administration: The test compound is administered to the animals via an

appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the formalin

injection.

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the

plantar surface of one of the hind paws.
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Observation: The licking and biting of the injected paw is observed and timed. The

observation period is typically divided into two phases: the early phase (Phase I, 0-5 minutes

post-injection), representing neurogenic pain, and the late phase (Phase II, 15-30 minutes

post-injection), representing inflammatory pain.

Data Analysis: The total time spent licking the injected paw in each phase is recorded and

compared between the treated and control groups to determine the analgesic effect of the

compound.

Conclusion
This comparative guide highlights the current state of knowledge regarding Anacyclin,

Pellitorine, and Spilanthol. While significant data exists for the biological activities and

mechanisms of action of Pellitorine and Spilanthol, there is a notable lack of quantitative,

comparative data for Anacyclin. Further research is required to fully elucidate the

pharmacological profile of Anacyclin and to enable a more direct comparison with other N-

alkylamides. The provided experimental protocols and signaling pathway diagrams serve as a

resource for researchers to design and conduct further investigations into this promising class

of natural compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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